(R)-8-Methoxy-6-methylchroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-Methoxy-6-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 8th position, a methyl group at the 6th position, and an amine group at the 4th position on the chroman ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Methoxy-6-methylchroman-4-amine typically involves several steps:
Starting Material: The synthesis often begins with a suitable chroman derivative.
Methoxylation: Introduction of the methoxy group at the 8th position can be achieved using methanol in the presence of a catalyst.
Methylation: The methyl group at the 6th position is introduced using methyl iodide and a base.
Amination: The amine group at the 4th position is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of ®-8-Methoxy-6-methylchroman-4-amine may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the amine group, converting it to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction typically yields primary amines.
Substitution: Substitution reactions can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-8-Methoxy-6-methylchroman-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Industry
In the industrial sector, ®-8-Methoxy-6-methylchroman-4-amine is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-8-Methoxy-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methoxy-6-methylchroman-4-amine: Lacks the chiral center.
6-Methylchroman-4-amine: Lacks the methoxy group.
8-Methoxychroman-4-amine: Lacks the methyl group.
Uniqueness
®-8-Methoxy-6-methylchroman-4-amine is unique due to its specific substitution pattern and chirality, which can result in distinct biological activities and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C11H15NO2 |
---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(4R)-8-methoxy-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6,9H,3-4,12H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
XCLYQNGEHKOQKA-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1)OC)OCC[C@H]2N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)OC)OCCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.